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Abstract
Triiron dodecacarbonyl, Fe₃(CO)₁₂, is a foundational organometallic cluster compound that

exhibits complex structural dynamics in solution. Unlike its solid-state C₂ᵥ symmetry, which

features two bridging carbonyl ligands, in solution, the molecule undergoes rapid intramolecular

rearrangements, rendering all twelve carbonyl ligands equivalent on the ¹³C NMR timescale at

room temperature. This phenomenon, known as fluxionality, involves low-energy pathways for

the interconversion of carbonyl ligands between terminal and bridging positions. This technical

guide provides a comprehensive overview of the fluxional behavior of Fe₃(CO)₁₂, detailing the

structural nuances, the proposed mechanisms of carbonyl exchange, the experimental

techniques used to probe these dynamics, and the associated kinetics.

Introduction: Structure and Fluxionality
In the crystalline state, Fe₃(CO)₁₂ consists of an isosceles triangle of iron atoms. Two iron

atoms are bridged by two carbonyl (CO) ligands, and each of these iron atoms is also

coordinated to three terminal CO ligands. The third iron atom is coordinated to four terminal CO

ligands, resulting in a molecule with C₂ᵥ point group symmetry.[1]

However, in solution, spectroscopic evidence from both Infrared (IR) and Nuclear Magnetic

Resonance (NMR) spectroscopy indicates a departure from this rigid structure.[2] The IR
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spectrum in solution differs significantly from that of the solid state, suggesting a change in the

molecular structure upon dissolution.[2] Most notably, the ¹³C NMR spectrum at ambient

temperature displays only a single sharp resonance for the carbonyl carbons, indicating that all

twelve CO ligands are chemically equivalent on the NMR timescale (ca. 10⁻¹ to 10⁻⁹ seconds).

[3] This observation is a hallmark of a highly fluxional molecule, where the CO ligands are

rapidly scrambling among all possible coordination sites.

Mechanisms of Carbonyl Exchange
The precise mechanism of carbonyl exchange in Fe₃(CO)₁₂ has been a subject of considerable

study and debate. Several pathways have been proposed to account for the observed

spectroscopic equivalency of the CO ligands. It is now generally accepted that multiple

dynamic processes occur, each with a different energy barrier.[4]

Low-Energy Scrambling Process: Concerted Bridge-
Opening/Bridge-Closing
A very-low-energy dynamic process is believed to be active even at low temperatures.[4] One

widely supported mechanism for this localized scrambling is the concerted bridge-opening and

bridge-closing process. In this pathway, one of the two bridging carbonyls moves to a terminal

position on one of the iron atoms, while a terminal carbonyl on the other iron atom moves into a

bridging position. This process can rapidly interconvert bridging and terminal carbonyls on the

two bridged iron atoms without affecting the third iron center.

Higher-Energy Global Scrambling Processes
To account for the complete equivalence of all twelve carbonyls, higher-energy processes that

involve all three iron centers must be invoked. Studies have indicated the presence of at least

three or four such higher-energy dynamic processes.[4]

One of the most prominent theories involves the rearrangement of the Fe₃ triangle within a

relatively fixed icosahedral or anticubeoctahedral polyhedron of the twelve carbonyl ligands.[5]

[6][7] In this model, the Fe₃ unit can rotate or "librate" within the ligand sphere, leading to a

complete scrambling of all carbonyl environments. This process is thought to proceed through

a transition state or an intermediate that may have a higher symmetry, such as a D₃ structure

with no bridging ligands, similar to the ground-state structures of Ru₃(CO)₁₂ and Os₃(CO)₁₂.[5]
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Proposed mechanism for global carbonyl scrambling in Fe₃(CO)₁₂.

Quantitative Kinetic Data
The fluxionality of Fe₃(CO)₁₂ is characterized by multiple exchange processes with distinct

activation barriers. While variable-temperature ¹³C NMR studies have been instrumental in

identifying these processes, specific and consistent quantitative data for the parent Fe₃(CO)₁₂

molecule are not widely tabulated in the literature. Much of the detailed quantitative analysis

has been performed on substituted derivatives.[8]

However, the literature qualitatively describes the energetic landscape as follows:

A very-low-energy process: This is active at the lowest accessible temperatures in NMR

studies and is attributed to a localized scrambling mechanism, likely the concerted bridge-

opening/closing process.

Higher-energy processes: At least three or four distinct processes with higher activation

barriers are responsible for the complete, global scrambling of all twelve carbonyl ligands.[4]

For context, time-resolved infrared studies following photoexcitation have measured the

isomerization from an unsaturated intermediate back to the ground state, implying a barrier of

4.3 kcal/mol for this specific process, though this is not a direct measure of the thermal

fluxionality barriers.[9]
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Spectroscopic Data for Fe₃(CO)₁₂

Technique Observation

¹³C NMR (Solution, ~25 °C)

Single resonance at ~212 ppm (relative to

TMS), indicating equivalence of all 12 CO

ligands.

¹³C NMR (Solution, Low Temp., e.g., < -80 °C)

Broadening and eventual splitting of the single

resonance into multiple signals, indicating

slowing of exchange processes. The scrambling

can be slowed but not completely frozen on the

NMR timescale.[4][10]

IR (Solution, THF) ν(CO) bands (cm⁻¹)

~2047, 2023, 1998 cm⁻¹ (terminal region); a

band suggestive of bridging carbonyls may also

be present around 1820 cm⁻¹.[2][11]

IR (Solid, KBr) ν(CO) bands (cm⁻¹)

Multiple bands in the terminal (2000-2100 cm⁻¹)

and bridging (1800-1850 cm⁻¹) regions,

consistent with C₂ᵥ symmetry.[11][12]

Experimental Protocols
Variable-Temperature (VT) ¹³C NMR Spectroscopy
VT-NMR is the primary tool for investigating the kinetics of fluxional processes. By recording

spectra at different temperatures, one can observe the transition from the slow-exchange limit

(multiple distinct signals) to the fast-exchange limit (a single, averaged signal). The

coalescence temperature (T_c), where distinct peaks merge into a single broad resonance, is

particularly important for kinetic analysis.

Objective: To determine the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the carbonyl

exchange processes in Fe₃(CO)₁₂.

Methodology:

Sample Preparation:
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Dissolve a sample of Fe₃(CO)₁₂ (typically 5-10 mg) in an appropriate deuterated solvent

(approx. 0.6 mL) that remains liquid over a wide temperature range (e.g., toluene-d₈ or

THF-d₈).

The solution should be prepared under an inert atmosphere (N₂ or Ar) due to the air

sensitivity of Fe₃(CO)₁₂.

Transfer the solution to a standard 5 mm NMR tube and seal it.

NMR Data Acquisition:

Use a high-field NMR spectrometer equipped with a variable-temperature control unit.

Acquire a standard proton-decoupled ¹³C{¹H} NMR spectrum at ambient temperature

(~298 K) to confirm the presence of a single sharp carbonyl resonance.

Begin the variable-temperature study by cooling the sample to the lowest accessible

temperature (e.g., 173 K or -100 °C). Allow the temperature to equilibrate for at least 5-10

minutes before each acquisition.

Acquire spectra in increments of 5-10 K, moving from the low-temperature (slow-

exchange) regime towards the high-temperature (fast-exchange) regime. It is crucial to

record spectra at and around the coalescence temperatures of any observed exchange

processes.

For each spectrum, ensure a sufficient number of scans to achieve a good signal-to-noise

ratio.

Data Analysis (Lineshape Analysis):

The rate constants (k) for the exchange processes at different temperatures are

determined by performing a lineshape analysis of the temperature-dependent spectra.

This involves fitting the experimental spectra to theoretical line shapes calculated using

the Bloch equations modified for chemical exchange.

Specialized software (e.g., gNMR, DNMR) is used for this analysis.
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The activation free energy (ΔG‡) at the coalescence temperature (T_c) can be estimated

using the Eyring equation.

A more accurate determination of the activation enthalpy (ΔH‡) and entropy (ΔS‡) is

obtained by plotting ln(k/T) versus 1/T (an Eyring plot). The slope of this plot is equal to

-ΔH‡/R, and the intercept is equal to (ΔS‡/R) + ln(k_B/h), where R is the gas constant,

k_B is the Boltzmann constant, and h is the Planck constant.
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Sample Preparation

Data Acquisition

Data Analysis

Dissolve Fe3(CO)12
in deuterated solvent

(e.g., Toluene-d8)
under inert atmosphere

Transfer to
NMR tube and seal

Acquire spectrum at
lowest temperature

(e.g., -100°C)

Increase temperature
in 5-10 K increments

Acquire spectrum at
each temperature point

Repeat until fast
exchange regime is reached

Perform lineshape
analysis on spectra

to get rate constants (k)

Create Eyring Plot
(ln(k/T) vs 1/T)

Determine Activation Parameters
(ΔH‡, ΔS‡, ΔG‡)

Click to download full resolution via product page

Workflow for a variable-temperature NMR experiment.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to probe the structural differences between the solid and solution

states of Fe₃(CO)₁₂ by observing the stretching frequencies of the CO ligands. Terminal

carbonyls typically show ν(CO) bands in the 1850–2125 cm⁻¹ region, while bridging carbonyls

absorb at lower frequencies, usually between 1700–1850 cm⁻¹.[13]

Objective: To compare the carbonyl stretching frequencies of Fe₃(CO)₁₂ in the solid state and in

solution to infer structural changes.

Methodology:

Solid-State Sample Preparation (KBr Pellet):

Thoroughly grind a small amount of Fe₃(CO)₁₂ (approx. 1 mg) with dry, spectroscopy-

grade potassium bromide (KBr) (approx. 100 mg).

Press the mixture into a thin, transparent pellet using a hydraulic press.

Solution-State Sample Preparation:

Prepare a dilute solution of Fe₃(CO)₁₂ in a suitable IR-transparent solvent (e.g., hexane or

tetrahydrofuran (THF)) under an inert atmosphere.

Use a liquid IR cell with appropriate window materials (e.g., CaF₂ or NaCl) and a path

length chosen to avoid saturation of the strong carbonyl absorption bands.

Data Acquisition:

Record a background spectrum of the pure solvent (for solution samples) or air (for KBr

pellet).

Record the sample spectrum over the mid-IR range (4000–400 cm⁻¹), paying close

attention to the 2200–1700 cm⁻¹ region where carbonyl stretches appear.

Ensure the spectrometer is well-purged with dry air or nitrogen to minimize interference

from atmospheric water and CO₂.
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Data Analysis:

Subtract the background spectrum from the sample spectrum.

Compare the positions and number of ν(CO) bands in the solid-state and solution-state

spectra to draw conclusions about the presence or absence of bridging carbonyls and the

overall molecular symmetry in each phase.

Conclusion
The fluxionality of Fe₃(CO)₁₂ in solution is a classic example of dynamic molecular behavior in

organometallic chemistry. While at room temperature, a time-averaged structure with

equivalent carbonyls is observed by ¹³C NMR, variable-temperature studies reveal a complex

landscape of multiple, competing exchange processes. These range from very-low-energy

localized scrambling to higher-energy global rearrangements. The primary mechanisms

proposed involve concerted bridge-opening/closing and the libration of the Fe₃ cluster within a

polyhedral framework of CO ligands. Although the qualitative picture is well-established, a

definitive quantitative characterization of the activation parameters for each distinct process in

the parent molecule remains an area for further detailed investigation. The combined

application of advanced NMR and IR spectroscopic techniques continues to be essential for

unraveling the intricate details of these dynamic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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